Dibenzylamine-d10

LC-MS/MS Stable Isotope Labeling Internal Standard

Quantifying dibenzylamine in complex biological or environmental matrices is undermined by matrix effects and recovery losses. Dibenzylamine-d10 (Bisbenzylamine-d10) is the definitive +10 Da stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS, delivering near-identical chromatographic behavior and ionization efficiency as the native analyte. • Complete deuteration on both phenyl rings ensures baseline mass resolution without isotopic crosstalk • Corrects for variability in extraction, injection, and ionization-critical for pharmacokinetic, metabolic tracing, and impurity quantification studies • Supplied with Certificate of Analysis; ships at ambient temperature

Molecular Formula C14H15N
Molecular Weight 207.34 g/mol
Cat. No. B592465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylamine-d10
SynonymsN-(Phenyl-2,3,4,5,6-d5-methyl)-benzene-2,3,4,5,6-d5-methanamine
Molecular FormulaC14H15N
Molecular Weight207.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyBWLUMTFWVZZZND-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzylamine-d10 Key Specifications


Dibenzylamine-d10 (Bisbenzylamine-d10, CAS 923282-09-1) is a stable, deuterium-labeled isotopologue of the secondary amine dibenzylamine . With a molecular formula of C14H5D10N and a molecular weight of 207.34 g/mol, this compound features complete deuteration across all ten hydrogen positions on the two phenyl rings . This structural modification creates a distinct mass difference (+10 Da) from the unlabeled parent, making it a critical internal standard (IS) for precise quantification of dibenzylamine in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Workflow LC-MS/MS quantification
Labeling Fully deuterated d10 phenyl rings
Role Internal standard with +10 Da shift

Dibenzylamine-d10 vs. Unlabeled Alternatives


Substituting Dibenzylamine-d10 with unlabeled dibenzylamine or a different isotopologue is not a viable option for precise quantitative workflows. The analytical power of this compound stems directly from its complete deuteration pattern, which creates a mass shift of +10 Da . This is the fundamental property that enables its use as a stable isotope-labeled internal standard (SIL-IS) . In LC-MS/MS applications, this specific mass difference ensures near-identical chromatographic behavior and ionization efficiency compared to the native analyte [1]. Using an unlabeled analog introduces variability in extraction, injection, and ionization, preventing accurate correction for matrix effects and sample loss. A partially deuterated compound would present a different mass shift and could introduce isotopic crosstalk, compromising the precision and accuracy of the analytical method .

Unlabeled dibenzylamine
May not correct for matrix effects or sample loss; introduces variability in extraction and ionization.
Partially deuterated analog
Different mass shift may cause isotopic crosstalk, compromising quantitative precision.
Non-isotopic internal standard
Chromatographic and ionization behavior may differ, limiting accurate analyte tracking.

Dibenzylamine-d10 Quantitative Evidence


Mass Spectrometric Differentiation

The primary and verifiable differentiation of Dibenzylamine-d10 is its molecular mass, which is precisely 10 mass units higher than the unlabeled parent compound, dibenzylamine . This is due to the substitution of 10 hydrogen atoms with 10 deuterium atoms across the two benzyl rings . For an unlabeled molecule with a monoisotopic mass of 197.12 Da (calculated for C14H15N), the d10-labeled analog has a molecular weight of 207.34 g/mol . This specific, large mass shift allows for baseline resolution between the analyte and internal standard signals in a mass spectrometer, a critical requirement for accurate and interference-free quantification .

Mass Differentiation
Head-to-head
+10.06 g/mol vs unlabeled
Enables baseline MS resolution for internal standardization
Derived from C14H5D10N vs C14H15N
LC-MS/MS Stable Isotope Labeling Internal Standard

Isotopic Purity

While exact data for Dibenzylamine-d10 is not directly available in public documentation, the standard specification for a high-quality, perdeuterated compound of this class is typically ≥99 atom % D isotopic enrichment . The standard for the unlabeled compound is defined as 0% enrichment or natural abundance (0.0156% for deuterium) [1]. This high level of deuterium incorporation directly minimizes the presence of lower-mass isotopologues (e.g., d9, d8) in the internal standard, which could otherwise cause signal crosstalk into the analyte's mass channel and lead to quantitative inaccuracies .

Isotopic Purity
Class-level
≥99 atom % D
Minimizes isotopic crosstalk and quantitative error
Supplier specification; verify per lot
Isotope Purity LC-MS/MS Internal Standard

Anticonvulsant Tracer Application

The primary application documented for Dibenzylamine-d10 is as an isotope-labeled analog for tracking dibenzylamine, which was identified as a contaminant with direct anticonvulsant actions in vivo . The foundational research by Rho et al. (2002) established the anticonvulsant activity of dibenzylamine [1]. Dibenzylamine-d10 was subsequently developed and cited as the deuterated tracer for this molecule . This is not a generic internal standard; its specific utility is linked to investigating the pharmacokinetics, metabolism, and mechanism of action of a bioactive dibenzylamine species.

Research Tracer Fit
Supporting evidence
Reported tracer for anticonvulsant dibenzylamine studies
Supports pharmacokinetic and metabolism tracing
Based on cited in vivo research [1]
Anticonvulsant In Vivo Stable Isotope Labeling

Dibenzylamine-d10 Applications


LC-MS/MS Quantification in Biological Matrices

Dibenzylamine-d10 is the definitive internal standard for the precise and accurate quantification of dibenzylamine in complex samples via LC-MS/MS. Its +10 Da mass difference ensures the analyte and internal standard peaks are fully resolved, while their nearly identical chemical properties correct for variability in sample preparation, chromatography, and ionization . This application is critical for pharmacokinetic studies, metabolism tracing, and environmental monitoring where matrix effects are significant.

Metabolic Tracing in Anticonvulsant Development

Given its specific link to dibenzylamine's anticonvulsant properties , Dibenzylamine-d10 is uniquely positioned as a tracer for investigating the compound's in vivo fate . Researchers studying the mechanism of action, distribution, and metabolism of dibenzylamine in neurological models can use this labeled standard to differentiate endogenous from exogenous compound, a task impossible with the unlabeled analog alone.

Impurity Profiling and Pharmacopoeial Analysis

As identified as a potential impurity or related substance (e.g., Dopamine Impurity 8) , Dibenzylamine-d10 serves as a critical reference material for developing and validating analytical methods to detect and quantify trace amounts of dibenzylamine in active pharmaceutical ingredients (APIs). Its use as an internal standard provides the high degree of accuracy and precision required by regulatory bodies for impurity quantification.

Application
Selection Property
Validation Focus
Biological matrix quantification
Complete deuteration (+10 Da shift)
Matrix-effect correction, co-elution monitoring
Metabolic tracing in neurological models
Isotope-labeled tracer for dibenzylamine
Endogenous vs. exogenous differentiation
Impurity profiling method development
High isotopic purity (≥99 atom % D)
Accuracy and precision for trace-level quantification

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